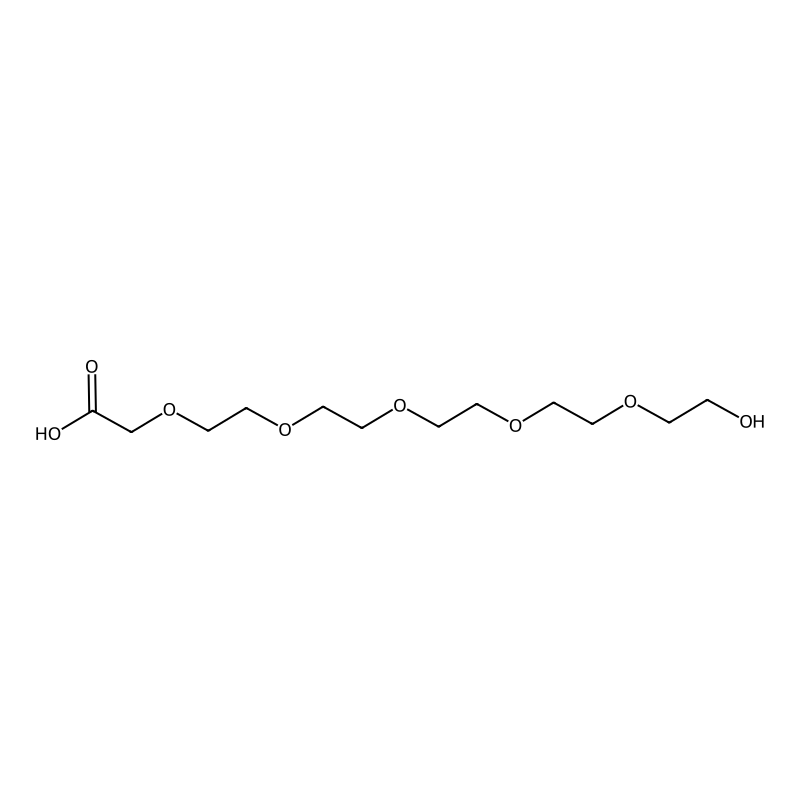

HO-Peg5-CH2cooh

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

HO-PEG5-CH2COOH (CAS: 52026-48-9), also known as Hydroxy-PEG5-acetic acid, is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring a terminal hydroxyl group and a carboxylic acid group separated by five repeating ethylene oxide units . In industrial and research procurement, it is primarily sourced as a critical structural bridge for synthesizing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The precise 5-unit PEG chain provides a defined spatial distance between conjugated moieties while imparting essential aqueous solubility and molecular flexibility, which mitigates the extreme lipophilicity often associated with complex therapeutic payloads .

Substituting HO-PEG5-CH2COOH with alkyl linkers or alternative PEG lengths (such as PEG4 or PEG6) critically compromises both molecular performance and synthesis yields. Alkyl chains of similar length lack the ether oxygens necessary to form a hydration shell, leading to poor aqueous solubility, high non-specific protein binding, and assay failure . Furthermore, PROTAC ternary complex formation is highly sensitive to atomic distance; a deviation of just one ethylene glycol unit (e.g., using a PEG4 or PEG6 linker instead of PEG5) can misalign the target protein and E3 ligase, drastically reducing or entirely abolishing ubiquitination efficiency and target degradation [1]. Finally, replacing this heterobifunctional linker with a homobifunctional equivalent (e.g., PEG5-diol) eliminates the orthogonal reactivity required for directional conjugation, resulting in complex statistical mixtures and poor manufacturing yields .

Targeted Spacer Length for VHL-Mediated Ternary Complex Formation

In the development of PROTACs, linker length dictates the stereochemical alignment of the ternary complex. Studies evaluating VHL-recruiting chimeras, such as LXRβ degraders, demonstrated that a PEG5 linker achieved maximum target degradation, whereas extending the linker to PEG6 or shortening it to PEG4 resulted in a near-complete loss of degradation activity due to steric clashes or excessive entropic penalties [1]. Similarly, in VHL homodimerizers, the PEG5 linker proved highly effective, while shorter PEG4 and PEG3 linkers exhibited minimal ternary complex formation [2].

| Evidence Dimension | Target protein degradation efficiency and ternary complex formation |

| Target Compound Data | PEG5 linker (robust ternary complex formation, maximum target degradation) |

| Comparator Or Baseline | PEG4 and PEG6 linkers (minimal to no degradation activity) |

| Quantified Difference | Near complete loss of degradation activity when deviating by ±1 PEG unit in specific VHL-PROTAC models |

| Conditions | VHL-recruiting PROTAC assays (e.g., LXRβ degradation models and VHL homodimerizers) |

Procurement of the exact PEG5 length is critical for specific target-E3 pairs where PEG4 or PEG6 fail to induce productive ubiquitination.

Enhanced Aqueous Solubility and Reduced Non-Specific Binding vs. Alkyl Chains

Compared to lipophilic alkyl chain linkers of equivalent length, the repeating ether oxygens in HO-PEG5-CH2COOH create a hydration shell that significantly enhances aqueous solubility . This hydration mitigates the high hydrophobicity of typical PROTAC warheads, reducing non-specific binding to plasma proteins and plastic labware, which is a common failure point for alkyl-linked degraders in biochemical assays .

| Evidence Dimension | Aqueous solubility and non-specific binding mitigation |

| Target Compound Data | PEG5 linker (maintains hydration shell, enhances aqueous solubility) |

| Comparator Or Baseline | Alkyl chain linkers (poor aqueous solubility, high non-specific binding) |

| Quantified Difference | Significant improvement in measurable biochemical potency and formulation stability due to reduced lipophilicity |

| Conditions | In vitro biochemical assays and formulation protocols for targeted degraders |

Selecting a PEG5 linker over an alkyl chain prevents compound aggregation and ensures reliable concentration-response data during drug screening.

Directional Conjugation Yield via Heterobifunctionality

The heterobifunctional nature of HO-PEG5-CH2COOH (-OH and -COOH termini) allows for orthogonal, step-wise conjugation strategies . The carboxylic acid can be activated to form an amide bond with an amine-containing ligand, while the hydroxyl group remains unreactive until subsequently functionalized for the second ligand attachment. Substituting this with a homobifunctional PEG (e.g., HO-PEG5-OH) leads to statistical mixtures of mono- and di-substituted products, drastically reducing overall synthetic yield .

| Evidence Dimension | Step-wise conjugation efficiency and product purity |

| Target Compound Data | HO-PEG5-CH2COOH (enables 1:1 directional coupling without cross-linking) |

| Comparator Or Baseline | Homobifunctional HO-PEG5-OH (results in statistical mixtures and low mono-adduct yield) |

| Quantified Difference | Avoidance of severe yield loss associated with homobifunctional statistical coupling |

| Conditions | Standard peptide coupling or bioconjugation reaction conditions |

Procurement of heterobifunctional linkers is essential to maximize manufacturing yield and purity in complex PROTAC and ADC syntheses.

Synthesis of VHL-Recruiting PROTACs

Due to its validated length for specific VHL-target ternary complexes (such as LXRβ and Cdc20 degraders), HO-PEG5-CH2COOH is the targeted choice for bridging VHL ligands to target warheads where PEG4 or PEG6 fail to induce degradation [1] [2].

Development of Antibody-Drug Conjugates (ADCs)

The compound is utilized in ADC linker synthesis where the carboxylic acid is conjugated to the payload or targeting moiety, and the hydroxyl group is further functionalized to enable click-chemistry-based bioconjugation, benefiting from the PEG5 chain's solubility-enhancing properties .

Optimization of Highly Lipophilic Degrader Libraries

For PROTAC libraries suffering from poor cell permeability or high non-specific binding due to lipophilic warheads, incorporating HO-PEG5-CH2COOH provides a necessary hydration shell, improving overall pharmacokinetic profiles and assay reproducibility compared to alkyl linkers .